
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid is a compound that belongs to the class of tetramic acid derivatives. These compounds are known for their significant biological activities, including antioxidant, herbicidal, phytocytotoxic, anti-HIV, and antitumor properties . The structure of this compound includes a pyrrolidine ring, which is a versatile scaffold widely used in medicinal chemistry .
Méthodes De Préparation
The synthesis of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves several steps. One common method includes the acylation of a precursor compound followed by cyclization. The reaction conditions typically involve the use of ethyl acetate and other organic solvents . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its antifungal and antibacterial properties. In medicine, it shows potential as an anti-HIV and antitumor agent. In industry, it is used in the development of new pesticides and herbicides .
Mécanisme D'action
The mechanism of action of 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit the growth of fungal cells by interfering with their cell wall synthesis. The compound’s antitumor properties are linked to its ability to induce apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-(((2,4-Dioxopyrrolidin-3-ylidene)methyl)amino)butanoic acid include other tetramic acid derivatives such as phenylpyrrole-substituted tetramic acids. These compounds share similar biological activities but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct biological activities .
Propriétés
Formule moléculaire |
C9H12N2O4 |
|---|---|
Poids moléculaire |
212.20 g/mol |
Nom IUPAC |
4-[(3-hydroxy-5-oxo-1,2-dihydropyrrol-4-yl)methylideneamino]butanoic acid |
InChI |
InChI=1S/C9H12N2O4/c12-7-5-11-9(15)6(7)4-10-3-1-2-8(13)14/h4,12H,1-3,5H2,(H,11,15)(H,13,14) |
Clé InChI |
XPGRWMITFOMIRI-UHFFFAOYSA-N |
SMILES canonique |
C1C(=C(C(=O)N1)C=NCCCC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


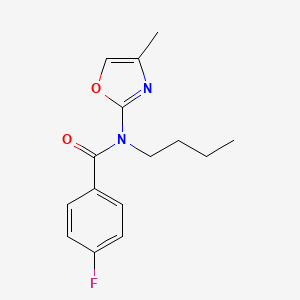
![Benzenesulfonic acid, 4-[1-[[[1-(2-chloro-4,6-dimethylphenyl)-4,5-dihydro-5-oxo-1h-pyrazol-3-yl]amino]carbonyl]propoxy]-2-pentadecyl-](/img/structure/B12883345.png)
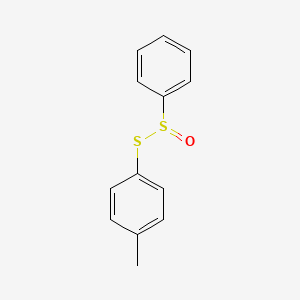
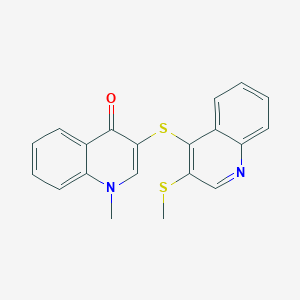
methyl butanoate](/img/structure/B12883359.png)
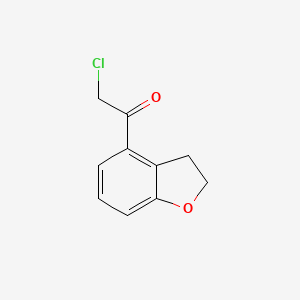
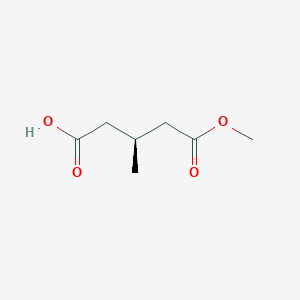
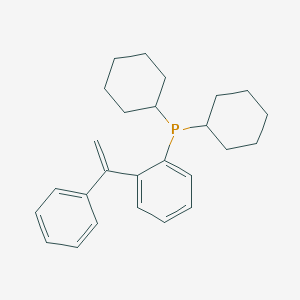
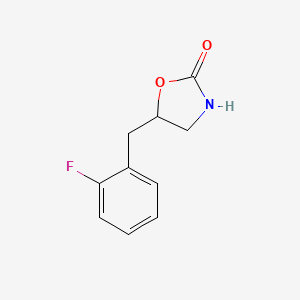
![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![2-(benzo[d]oxazol-2-yl)-4H-benzo[d][1,3]thiazin-4-one](/img/structure/B12883423.png)
